Scp1-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

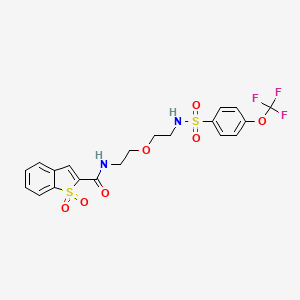

Molecular Formula |

C20H19F3N2O7S2 |

|---|---|

Molecular Weight |

520.5 g/mol |

IUPAC Name |

1,1-dioxo-N-[2-[2-[[4-(trifluoromethoxy)phenyl]sulfonylamino]ethoxy]ethyl]-1-benzothiophene-2-carboxamide |

InChI |

InChI=1S/C20H19F3N2O7S2/c21-20(22,23)32-15-5-7-16(8-6-15)34(29,30)25-10-12-31-11-9-24-19(26)18-13-14-3-1-2-4-17(14)33(18,27)28/h1-8,13,25H,9-12H2,(H,24,26) |

InChI Key |

LOPHIWMZIIGDGK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2(=O)=O)C(=O)NCCOCCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Scp1-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of Scp1-IN-1, a novel covalent inhibitor of the Small C-terminal Domain Phosphatase 1 (SCP1). This document details the molecular interactions, signaling pathways, and experimental validation of this compound, offering valuable insights for researchers in oncology and neurobiology.

Core Mechanism of Action

This compound, also identified as compound SH T-62, is a potent and selective covalent inhibitor of SCP1.[1] Its mechanism of action is centered on the irreversible inactivation of SCP1's phosphatase activity. This is achieved through the formation of a covalent bond with a specific cysteine residue, Cys181, located at the entrance of the enzyme's active site.[2]

The primary downstream effect of SCP1 inhibition by this compound is the promotion of the degradation of the Repressor Element-1 Silencing Transcription factor (REST).[1][2] REST is a critical transcriptional repressor that silences the expression of numerous neuronal genes. In certain pathological contexts, such as glioblastoma, elevated levels of REST are associated with tumor growth and maintenance of a stem-cell-like state.[1][2]

By inhibiting SCP1, this compound prevents the dephosphorylation of REST, marking it for proteasomal degradation. This reduction in REST protein levels alleviates its transcriptional repression, leading to the re-expression of neuronal genes. This targeted degradation of a key oncogenic driver makes this compound a promising therapeutic candidate for REST-driven malignancies.[1][2]

Signaling Pathways and Experimental Workflows

The signaling cascade initiated by this compound and a typical experimental workflow to validate its cellular activity are illustrated below.

Quantitative Data

The inhibitory potency of this compound and related compounds has been characterized through various in vitro and cellular assays. The following tables summarize the available quantitative data.

Table 1: Cellular Potency of T-Series Sulfone Inhibitors

| Compound Series | Assay | Cell Type | Parameter | Value (µM) | Reference |

| T-Series Sulfones | SCP1 Inactivation | Human Cells | EC50 | ~1.5 | [2] |

Table 2: Kinetic Parameters of SCP1 Inhibition

Note: Specific kinetic data for this compound (SH T-62) were not available in the reviewed literature. The following serves as a template for such data.

| Inhibitor | KI (µM) | kinact (s-1) | kinact/KI (M-1s-1) |

| This compound | Data not available | Data not available | Data not available |

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

In Vitro SCP1 Inhibition Assay (Malachite Green Assay)

This assay quantifies the phosphatase activity of SCP1 by measuring the release of inorganic phosphate from a substrate peptide.

Materials:

-

Recombinant human SCP1 enzyme

-

Phosphorylated REST degron peptide (e.g., containing pS861)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100

-

This compound (dissolved in DMSO)

-

Malachite Green Reagent

-

96-well microplate

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add 10 µL of each inhibitor dilution. Include a DMSO-only control.

-

Add 20 µL of SCP1 enzyme solution (final concentration ~50 nM) to each well.

-

Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

-

Initiate the phosphatase reaction by adding 20 µL of the phosphorylated REST peptide substrate (final concentration ~20 µM).

-

Incubate the reaction at 30°C for 20 minutes.

-

Stop the reaction and detect the released phosphate by adding 50 µL of Malachite Green Reagent.

-

After a 15-minute color development incubation at room temperature, measure the absorbance at 620 nm using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular REST Degradation Assay (Western Blot)

This protocol details the assessment of REST protein levels in cultured cells following treatment with this compound.

Materials:

-

Glioblastoma cell line with high REST expression (e.g., U87MG)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-REST and anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed glioblastoma cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) for different time points (e.g., 6, 12, 24 hours). Include a DMSO-treated control.

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-REST antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Re-probe the membrane with an anti-β-actin antibody to ensure equal loading.

-

Quantify the band intensities to determine the relative levels of REST protein.

Mass Spectrometry for Covalent Adduct Confirmation (MALDI-TOF MS)

This method is used to confirm the covalent modification of SCP1 by this compound.

Materials:

-

Recombinant human SCP1 enzyme

-

This compound

-

Incubation buffer (e.g., 50 mM HEPES, pH 7.4)

-

MALDI matrix (e.g., sinapinic acid)

Procedure:

-

Incubate a concentrated solution of SCP1 (~10 µM) with an excess of this compound (~100 µM) in incubation buffer for several hours at room temperature. A control sample with DMSO is prepared in parallel.

-

Remove the excess, unbound inhibitor using a desalting column.

-

Mix the protein sample with the MALDI matrix solution.

-

Spot the mixture onto a MALDI target plate and allow it to dry.

-

Analyze the sample using a MALDI-TOF mass spectrometer to determine the molecular weight of the intact protein.

-

Compare the mass of the this compound-treated SCP1 with the control SCP1. An increase in mass corresponding to the molecular weight of this compound confirms the formation of a covalent adduct.

References

Scp1-IN-1: A Selective Covalent Inhibitor of Small C-Terminal Domain Phosphatase 1 (SCP1)

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Scp1-IN-1, also known as compound SH T-62, is a potent and selective covalent inhibitor of Small C-Terminal Domain Phosphatase 1 (SCP1), a member of the FCP/SCP family of phosphatases. SCP1 plays a critical role in cellular regulation by dephosphorylating key substrates, including the RE1-Silencing Transcription factor (REST). By inhibiting SCP1, this compound promotes the degradation of REST, a transcription factor implicated in the growth of certain cancers, such as glioblastoma. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and the signaling pathways it modulates.

Mechanism of Action

This compound is an α,β-unsaturated sulfone that acts as a covalent inhibitor of SCP1. It specifically targets and forms a covalent bond with the cysteine residue at position 181 (Cys181), which is located at the entrance of the enzyme's active site. This irreversible modification blocks substrate access to the catalytic site, leading to the inactivation of SCP1.

The primary downstream effect of SCP1 inhibition by this compound is the destabilization of the REST protein. SCP1 normally dephosphorylates REST at serine residues 861 and/or 864. This dephosphorylation protects REST from ubiquitination by the SCFβ-TRCP E3 ubiquitin ligase complex and subsequent proteasomal degradation. By inhibiting SCP1, this compound maintains the phosphorylated state of REST, promoting its degradation and thereby reducing its transcriptional repressive activity. This leads to the re-expression of REST-target genes involved in neuronal differentiation and function.[1]

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds. Please note that specific in vitro kinetic data for this compound (SH T-62) from the primary literature by Medellin et al. (2022) is not publicly available in the search results and is pending access to the full publication. The data for the analogous covalent inhibitor GR-28 is provided for context.

Table 1: In Vitro Inhibition of SCP1 by this compound (SH T-62)

| Parameter | Value | Assay Conditions | Reference |

| IC50 | Data not available | (Awaited from primary publication) | Medellin B, et al. J Med Chem. 2022 |

| KI | Data not available | (Awaited from primary publication) | Medellin B, et al. J Med Chem. 2022 |

| kinact | Data not available | (Awaited from primary publication) | Medellin B, et al. J Med Chem. 2022 |

| kinact/KI | Data not available | (Awaited from primary publication) | Medellin B, et al. J Med Chem. 2022 |

Table 2: Cellular Activity of this compound (SH T-62)

| Parameter | Value | Cell Line | Assay | Reference |

| EC50 | ~1.5 µM | Human Cells | REST degradation | Medellin B, et al. J Med Chem. 2022[1][2] |

Table 3: Kinetic Characterization of an Analogous SCP1 Covalent Inhibitor (GR-28)

| Parameter | Value | Assay Conditions |

| KI | 0.14 µM | pNPP substrate |

| kinact | 0.21 min-1 | pNPP substrate |

| kinact/KI | 1.5 µM-1min-1 | pNPP substrate |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

SCP1 Phosphatase Activity Assay (Malachite Green Assay)

This assay measures the enzymatic activity of SCP1 by quantifying the release of inorganic phosphate from a phosphorylated substrate.

-

Reagents:

-

Recombinant human SCP1 protein

-

Phosphorylated REST peptide (e.g., a peptide containing the p-Ser861 degron) or p-nitrophenyl phosphate (pNPP) as substrate

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 10 mM MgCl₂

-

This compound (or other inhibitors) dissolved in DMSO

-

Malachite Green Reagent: Solution of malachite green, ammonium molybdate, and polyvinyl alcohol in HCl.

-

-

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add 20 µL of the inhibitor dilutions.

-

Add 20 µL of SCP1 enzyme solution (final concentration ~50 nM) to each well and pre-incubate for 30 minutes at room temperature to allow for covalent modification.

-

Initiate the reaction by adding 10 µL of the phosphorylated REST peptide substrate (final concentration ~50 µM).

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of the Malachite Green Reagent.

-

Incubate for 15 minutes at room temperature to allow for color development.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

-

Covalent Inhibitor Kinetics (kinact/KI Determination)

This protocol determines the kinetic parameters of covalent inhibition.

-

Procedure:

-

Perform the SCP1 phosphatase activity assay as described above, but with varying pre-incubation times of the enzyme and inhibitor before adding the substrate.

-

For each inhibitor concentration, measure the remaining enzyme activity at different pre-incubation time points (e.g., 0, 5, 10, 20, 30 minutes).

-

Plot the natural logarithm of the remaining activity versus the pre-incubation time for each inhibitor concentration. The slope of this line represents the observed rate of inactivation (kobs).

-

Plot the kobs values against the inhibitor concentrations.

-

Fit the data to the Michaelis-Menten equation for covalent inhibitors: k_obs = k_inact * [I] / (K_I + [I]) where [I] is the inhibitor concentration. This will yield the values for kinact (the maximal rate of inactivation) and KI (the inhibitor concentration at half-maximal inactivation rate).

-

Western Blot for REST Degradation

This method is used to assess the effect of this compound on the protein levels of REST in cells.

-

Reagents:

-

Cell culture medium and supplements

-

Glioblastoma cell line (e.g., T98G)

-

This compound

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-REST, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

-

Procedure:

-

Seed glioblastoma cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (or DMSO as a control) for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-REST antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Re-probe the membrane with an anti-β-actin antibody as a loading control.

-

Quantify the band intensities to determine the relative REST protein levels.

-

Mass Spectrometry for Covalent Modification

This technique confirms the covalent binding of this compound to SCP1 and identifies the site of modification.

-

Procedure:

-

Incubate recombinant SCP1 protein with an excess of this compound (or DMSO control) at room temperature for a sufficient time to allow for covalent modification (e.g., 4 hours).

-

Remove the excess inhibitor by buffer exchange or dialysis.

-

Analyze the intact protein by LC-MS to determine the mass shift corresponding to the addition of the inhibitor. The expected mass increase for this compound binding would be its molecular weight.

-

To identify the modification site, digest the protein with a protease (e.g., trypsin).

-

Analyze the resulting peptides by LC-MS/MS.

-

Search the MS/MS data against the SCP1 protein sequence, including a variable modification on cysteine residues corresponding to the mass of this compound.

-

Identification of a peptide containing Cys181 with the expected mass modification confirms the site of covalent adduction.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.

Caption: SCP1-REST Signaling Pathway and Inhibition by this compound.

Caption: Workflow for Determining Covalent Inhibitor Kinetic Parameters.

References

An In-Depth Technical Guide on the Role of Scp1-IN-1 in REST Transcription Factor Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor Scp1-IN-1 and its role in promoting the degradation of the RE1-Silencing Transcription Factor (REST). REST is a critical regulator of neuronal gene expression, and its dysregulation is implicated in various cancers and neurological disorders. This compound offers a promising chemical tool for modulating REST activity by targeting its regulatory phosphatase, SCP1.

Core Mechanism: Inducing REST Degradation via SCP1 Inhibition

The stability of the REST protein is controlled by a phosphorylation-dephosphorylation cycle. The human small C-terminal domain phosphatase 1 (SCP1), also known as CTDSP1, plays a crucial role in protecting REST from degradation. SCP1 dephosphorylates REST at two specific sites, Serine 861 (Ser-861) and Serine 864 (Ser-864), which are located in a degron region of the protein. This dephosphorylation stabilizes REST, allowing it to repress its target genes.

When SCP1 is inhibited, REST remains in a phosphorylated state. This phosphoserine degron is then recognized by the SCFβ-TRCP E3 ubiquitin ligase complex, which polyubiquitinates REST, targeting it for degradation by the proteasome. Consequently, the inhibition of SCP1 leads to a reduction in cellular REST levels and the subsequent activation of REST-repressed genes.

This compound (also known as T-65 or SH T-62) is a potent and selective covalent inhibitor of SCP1. It acts by forming a covalent bond with a cysteine residue (Cys181) at the active site of SCP1, thereby irreversibly inactivating the enzyme. This targeted inactivation of SCP1 by this compound effectively promotes the degradation of the REST transcription factor.[1][2][3]

Signaling Pathway of REST Degradation

Caption: REST degradation pathway modulation by this compound.

Quantitative Data for this compound (T-65)

The following table summarizes the quantitative data for the activity of this compound (T-65) from the primary literature.

| Parameter | Value | Cell Line/System | Description | Reference |

| EC50 | ~1.5 µM | HEK293 cells | The half-maximal effective concentration for reducing REST protein levels in human cells. | [1][2][3] |

| Time-dependent REST reduction | >50% reduction in 6 hours | HEK293 cells | Treatment with 10 µM T-65 leads to a significant decrease in REST protein levels over time. | [2] |

| Dose-dependent REST reduction | Observable reduction from 1.25 µM | HEK293 cells | Increasing concentrations of T-65 (0 to 10 µM) result in a progressive decrease in REST protein levels after 3 days of treatment. | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are based on the protocols described in the primary literature and may require optimization for specific experimental conditions.

Western Blot for REST Protein Degradation

This protocol details the procedure for assessing the dose-dependent effect of this compound on REST protein levels in cultured cells.

Caption: Workflow for Western blot analysis of REST degradation.

-

Cell Culture and Treatment:

-

Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of this compound (T-65) in DMSO. Add the inhibitor to the cell culture medium at final concentrations ranging from 0 to 10 µM (ensure the final DMSO concentration is consistent across all wells, e.g., 0.1%).

-

Incubate the cells for 72 hours, replenishing the medium with fresh inhibitor every 24 hours.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing a protease and phosphatase inhibitor cocktail.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (total protein lysate) to a new tube.

-

Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against REST overnight at 4°C.

-

Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize the REST signal to the loading control.

-

In Vitro SCP1 Inhibition Assay (Malachite Green Assay)

This colorimetric assay is used to measure the enzymatic activity of SCP1 and determine the inhibitory potency of compounds like this compound by quantifying the release of inorganic phosphate from a substrate.

Caption: Workflow for the Malachite Green phosphatase assay.

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer for SCP1 activity (e.g., 50 mM Tris-acetate, pH 5.5, 10 mM MgCl₂, 0.005% Tween-20, and 0.2 mM β-mercaptoethanol).

-

Enzyme: Dilute purified recombinant SCP1 protein to the desired concentration in the assay buffer.

-

Substrate: Prepare a stock solution of a phosphorylated peptide substrate corresponding to the REST degron (e.g., a 12-residue peptide containing pSer861 and pSer864).

-

Inhibitor: Prepare serial dilutions of this compound in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add the diluted this compound to the appropriate wells. Include wells for a no-inhibitor control (DMSO only) and a no-enzyme control (buffer only).

-

Add the diluted SCP1 enzyme to all wells except the no-enzyme control.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30-45 minutes) at room temperature to allow for covalent bond formation.

-

Initiate the phosphatase reaction by adding the phosphopeptide substrate to all wells.

-

Incubate the plate for a specific time (e.g., 5-15 minutes) at room temperature, ensuring the reaction is in the linear range.

-

Stop the reaction and develop the color by adding the Malachite Green reagent. This reagent typically contains malachite green, ammonium molybdate, and a stabilizing agent.

-

Incubate for 15-20 minutes at room temperature to allow for color development.

-

Measure the absorbance at a wavelength between 620 nm and 650 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the no-enzyme control from all other readings.

-

Calculate the percentage of SCP1 activity for each inhibitor concentration relative to the no-inhibitor control.

-

Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Conclusion

This compound is a valuable chemical probe for studying the regulation of REST and its downstream pathways. By selectively and covalently inhibiting SCP1, it provides a direct mechanism for inducing the degradation of the REST transcription factor. This technical guide offers the foundational knowledge and experimental frameworks for researchers to utilize this compound in their investigations into the roles of REST in health and disease, and as a potential starting point for the development of novel therapeutics.

References

- 1. Identification of Inhibitors of the Disease-Associated Protein Phosphatase Scp1 Using Antibody Mimetic Molecules [mdpi.com]

- 2. Publications — Z-Y Zhang lab @ Purdue [zyzhanglab.com]

- 3. KIF15 promotes human glioblastoma progression under the synergistic transactivation of REST and P300 - PMC [pmc.ncbi.nlm.nih.gov]

Scp1-IN-1: A Covalent Inhibitor Targeting the Scp1-REST Axis in Glioblastoma

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. A key driver of GBM's malignant phenotype, including the maintenance of glioma stem cells (GSCs), is the dysregulation of transcriptional programs. The RE1-Silencing Transcription factor (REST), a master regulator of neural gene expression, has been identified as a significant contributor to glioblastoma's oncogenic properties. High levels of REST are associated with the self-renewal of GSCs and resistance to apoptosis.[1][2] The stability and activity of REST are, in part, controlled by post-translational modifications, including phosphorylation. The Small C-terminal domain phosphatase 1 (Scp1), also known as CTDSP1, is a key enzyme that dephosphorylates and stabilizes REST, thereby preventing its degradation and promoting its oncogenic functions in glioblastoma.[3][4]

This technical guide focuses on Scp1-IN-1 , a potent and selective covalent inhibitor of Scp1. By irreversibly binding to Scp1, this compound promotes the degradation of REST, offering a promising therapeutic strategy for REST-driven glioblastomas.[5][6] This document provides a comprehensive overview of this compound, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its use in glioblastoma research.

Mechanism of Action

This compound is an α,β-unsaturated sulfone that acts as a covalent inhibitor of Scp1.[5] Its mechanism of action involves the following key steps:

-

Covalent Binding: this compound specifically targets and forms a covalent bond with a cysteine residue, Cys181, located at the entrance of the Scp1 active site.[3][5] This irreversible binding effectively inactivates the phosphatase.

-

Inhibition of REST Dephosphorylation: By inactivating Scp1, this compound prevents the dephosphorylation of REST.[3]

-

Promotion of REST Degradation: Phosphorylated REST is recognized by the SCFβ-TrCP E3 ubiquitin ligase complex, which targets it for ubiquitination and subsequent proteasomal degradation.[1][7][8]

-

Downregulation of REST Target Genes: The degradation of REST leads to the de-repression of its target genes, which are involved in suppressing cell proliferation and migration.[9]

The overall effect is a reduction in the oncogenic activity of REST in glioblastoma cells.

Signaling Pathways

The primary signaling pathway influenced by this compound is the Scp1-REST axis, which is intricately linked to the ubiquitin-proteasome system.

In glioblastoma cells with high REST activity, Scp1 maintains REST in its active, dephosphorylated state, leading to the repression of tumor-suppressive target genes. This compound inhibits Scp1, leading to the accumulation of phosphorylated REST, which is then targeted for degradation by the SCFβ-TrCP E3 ligase and the proteasome. This alleviates the transcriptional repression and inhibits tumor growth.

Quantitative Data

While specific IC50 values for this compound in glioblastoma cell lines are not yet publicly available, a key study on rationally designed covalent inhibitors of Scp1, which includes compounds structurally related to this compound, provides important quantitative data.

| Compound Class | Target | Assay | Value | Reference |

| α,β-unsaturated sulfones | Scp1 | Cellular Scp1 Inactivation | EC50 ~1.5 µM | [5] |

This table summarizes the available quantitative data for the class of compounds to which this compound belongs. Further studies are needed to determine the specific IC50 for cell viability in various glioblastoma cell lines.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound on glioblastoma cells.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the effect of this compound on the viability of glioblastoma cells.

Materials:

-

Glioblastoma cell lines (e.g., U-87 MG, U-251 MG)[9]

-

Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed glioblastoma cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations may range from 0.1 µM to 100 µM. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Western Blot for REST Degradation

This protocol allows for the visualization and quantification of REST protein levels following treatment with this compound.

Materials:

-

Glioblastoma cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-REST, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed glioblastoma cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM) for different time points (e.g., 6, 12, 24 hours). Include a vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-REST antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Strip the membrane and re-probe with an anti-β-actin antibody as a loading control. Quantify the band intensities to determine the relative REST protein levels.

In Vivo Studies and Clinical Trials

As of the date of this guide, there is no publicly available information on in vivo studies or clinical trials of this compound specifically for glioblastoma. Research in this area is likely in the preclinical phase. The development of brain-penetrant Scp1 inhibitors will be a critical step for future in vivo and clinical investigations.

Conclusion

This compound represents a promising targeted therapeutic agent for a subset of glioblastomas characterized by high levels of the REST oncoprotein. Its covalent mechanism of action offers the potential for potent and sustained inhibition of Scp1, leading to the degradation of REST and the suppression of its tumor-promoting functions. The experimental protocols provided in this guide offer a framework for researchers to investigate the efficacy and mechanism of this compound in glioblastoma models. Further preclinical studies, including in vivo efficacy and safety assessments, are warranted to advance this promising therapeutic strategy towards clinical application.

References

- 1. Targeting the Ubiquitin System in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. REST regulates oncogenic properties of glioblastoma stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tracking Inhibition of Human Small C-Terminal Domain Phosphatase 1 Using 193 nm Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CTDSP1 CTD small phosphatase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. Targeted Covalent Inhibition of Small CTD Phosphatase 1 to Promote the Degradation of the REST Transcription Factor in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UT technology: Small molecule compounds for REST degradation in glioblastoma cells [utotc.technologypublisher.com]

- 7. A REST derived gene signature stratifies glioblastomas into chemotherapy resistant and responsive disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of the ubiquitin proteasome system in glioma: analysis emphasizing the main molecular players and therapeutic strategies identified in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of REST Suppresses Proliferation and Migration in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of a Potent Scp1 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of a selective small molecule inhibitor of Small C-terminal domain phosphatase 1 (Scp1). While the specific designation "Scp1-IN-1" is not prominently found in the literature, this document focuses on rabeprazole, the first selective lead compound identified for Scp1 inhibition, as a representative molecule.[1][2] This guide details its mechanism of action, quantitative inhibitory data, and the experimental protocols utilized in its characterization.

Discovery of a Novel Scp1 Inhibitor

The identification of rabeprazole as an Scp1 inhibitor stemmed from a targeted approach to exploit a unique structural feature of the Scp family of phosphatases. Unlike other phosphatases, Scp1 possesses a distinct hydrophobic binding pocket adjacent to its active site.[1][2] This pocket was identified as a promising target for the development of selective inhibitors.

A screening of a library of small molecules led to the identification of rabeprazole, a known proton pump inhibitor, as a potent and selective inhibitor of Scp1.[1][2] Further studies confirmed that rabeprazole binds directly to this hydrophobic pocket, leading to the inhibition of Scp1's phosphatase activity.[1][2] This discovery highlighted the potential for repurposing existing drugs and provided a valuable tool for studying the biological functions of Scp1.

Synthesis of Rabeprazole

Several synthetic routes for rabeprazole have been reported. A common approach involves the condensation of a substituted pyridine derivative with 2-mercaptobenzimidazole, followed by oxidation to the sulfoxide.

A representative synthesis is as follows:

-

Synthesis of 4-(3-methoxypropoxy)-2,3-dimethylpyridine N-oxide: 4-Chloro-2,3-dimethylpyridine N-oxide is reacted with 3-methoxypropanol in the presence of a base such as potassium hydroxide in a solvent like DMSO.[3]

-

Formation of the Pyridine Methyl Chloride Intermediate: The N-oxide is then rearranged and chlorinated, for example, using p-toluenesulfonyl chloride and triethylamine in dichloromethane, to yield 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine.[3]

-

Condensation with 2-Mercaptobenzimidazole: The resulting chloro intermediate is condensed with 2-mercaptobenzimidazole in the presence of a base like sodium hydroxide in a solvent such as ethanol to form the thioether precursor.[1]

-

Oxidation to Rabeprazole: The final step is the oxidation of the thioether to the sulfoxide, rabeprazole. This is typically achieved using a mild oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like chloroform.[4]

Quantitative Data

The inhibitory activity of rabeprazole against Scp1 has been characterized using various assays. The following table summarizes the key quantitative data.

| Parameter | Substrate | Value | Assay Method | Reference |

| IC50 | p-nitrophenyl phosphate (pNPP) | 4 ± 0.7 µM | pNPP Assay | [2] |

| IC50 | Phospho-CTD peptide | 9 ± 3 µM | Malachite Green Assay | [2] |

| Ki | p-nitrophenyl phosphate (pNPP) | 5 ± 2 µM | Enzyme Kinetics | [2] |

| Ki' | p-nitrophenyl phosphate (pNPP) | 10 ± 2 µM | Enzyme Kinetics | [2] |

| Ki | Phospho-CTD peptide | 5 ± 1 µM | Enzyme Kinetics | [2] |

Experimental Protocols

Scp1 Inhibition Assay (pNPP)

This assay measures the inhibition of Scp1's ability to dephosphorylate the artificial substrate p-nitrophenyl phosphate (pNPP).

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 20 mM HEPES buffer (pH 7.5), 50 mM NaCl, and varying concentrations of the inhibitor (rabeprazole) in DMSO (final DMSO concentration of 1%).

-

Enzyme Addition: Add purified Scp1 enzyme to the reaction mixture.

-

Substrate Addition and Incubation: Initiate the reaction by adding pNPP. The final concentration of pNPP should be close to its Km value (e.g., 6 mM).[2] Incubate the reaction at a controlled temperature (e.g., 37°C).

-

Measurement: Monitor the production of p-nitrophenol, the product of the reaction, by measuring the absorbance at 405 nm over time using a spectrophotometer.

-

Data Analysis: Determine the initial reaction velocities at different inhibitor concentrations and calculate the IC50 value by fitting the data to a dose-response curve.

Malachite Green Phosphatase Assay

This assay is used to measure the dephosphorylation of a more biologically relevant substrate, a phosphorylated peptide derived from the C-terminal domain (CTD) of RNA polymerase II.

-

Reaction Setup: The reaction is set up similarly to the pNPP assay, with a buffered solution containing Scp1 and the inhibitor.

-

Substrate: The substrate used is a synthetic phosphopeptide mimicking the natural substrate of Scp1 (e.g., YSPPTSPS, where SP is phosphoserine).[2] The concentration should be near its Km (e.g., 30 µM).[2]

-

Reaction and Termination: The enzymatic reaction is initiated and allowed to proceed for a set time. The reaction is then stopped, often by the addition of the Malachite Green reagent.

-

Detection: The Malachite Green reagent forms a colored complex with the free phosphate released during the reaction. The absorbance of this complex is measured at a specific wavelength (e.g., 620-650 nm).

-

Quantification: The amount of released phosphate is quantified by comparison to a standard curve. IC50 values are determined as described for the pNPP assay.

X-ray Crystallography of Scp1-Rabeprazole Complex

The structural basis of Scp1 inhibition by rabeprazole was elucidated through X-ray crystallography.

-

Protein Expression and Purification: Recombinant human Scp1 is expressed in a suitable expression system (e.g., E. coli) and purified to homogeneity using standard chromatographic techniques.

-

Crystallization: Crystals of Scp1 are grown using vapor diffusion methods. A typical crystallization condition involves mixing the purified protein with a reservoir solution containing a precipitant (e.g., polyethylene glycol) and salts at a specific pH.[2]

-

Soaking or Co-crystallization: Rabeprazole is introduced to the crystals by either soaking the pre-formed crystals in a solution containing the compound or by co-crystallizing the protein in the presence of rabeprazole.

-

Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The diffraction data are processed, and the structure of the Scp1-rabeprazole complex is solved using molecular replacement and refined to high resolution.[2]

Signaling Pathways and Experimental Workflows

Scp1 Signaling Pathways

Scp1 is a key regulator of several cellular processes, primarily through its dephosphorylation of specific substrates. Two well-characterized pathways involve the transcription factor REST (RE1-Silencing Transcription Factor) and the protein kinase AKT.

Caption: Scp1 dephosphorylates and stabilizes REST, promoting neuronal gene silencing. It also dephosphorylates and inactivates AKT, thereby inhibiting angiogenesis.[5][6]

Experimental Workflow for Scp1 Inhibitor Discovery

The discovery of rabeprazole as an Scp1 inhibitor followed a structured screening and characterization process.

Caption: A typical workflow for the discovery and characterization of a novel Scp1 inhibitor, from initial screening to mechanistic studies.

References

- 1. US20080161579A1 - Process for Synthesis of Proton Pump Inhibitors - Google Patents [patents.google.com]

- 2. Selective Inactivation of a Human Neuronal Silencing Phosphatase by a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianjpr.com [asianjpr.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Palmitoylated SCP1 is targeted to the plasma membrane and negatively regulates angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphatase activity of small C-terminal domain phosphatase 1 (SCP1) controls the stability of the key neuronal regulator RE1-silencing transcription factor (REST) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SCP1-IN-1 and SCP-1

This technical guide provides a comprehensive overview of the chemical structures, properties, and biological activities of two distinct molecules: SCP1-IN-1, a covalent inhibitor of Small C-terminal domain phosphatase 1 (SCP1), and SCP-1, an analgesic compound. This document is intended for researchers, scientists, and drug development professionals, offering detailed information including experimental protocols and pathway diagrams to facilitate further investigation and application of these compounds.

Section 1: this compound (Compound SH T-62)

Chemical Structure and Properties

This compound, also known as compound SH T-62, is a potent and selective covalent inhibitor of SCP1. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | N-(2-(2-(N-(4-(trifluoromethoxy)phenyl)sulfamoyl)ethoxy)ethyl)saccharin |

| Chemical Formula | C20H19F3N2O7S2 |

| Molecular Weight | 520.50 g/mol |

| CAS Number | 2764615-55-4 |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

| SMILES | O=S1(C2=CC=CC=C2C=C1C(NCCOCCNS(C3=CC=C(C=C3)OC(F)(F)F)(=O)=O)=O)=O |

Mechanism of Action and Biological Activity

This compound functions as a covalent inhibitor of the Small C-terminal domain phosphatase 1 (SCP1). SCP1 is a phosphatase that plays a crucial role in regulating the stability of the RE1-Silencing Transcription factor (REST). REST is a transcriptional repressor that silences the expression of neuronal genes in non-neuronal cells and is implicated in the growth of certain tumors, such as glioblastoma.

The stability of REST is controlled by its phosphorylation state. When phosphorylated, REST is recognized by the SCFβ-TRCP E3 ubiquitin ligase complex, which leads to its ubiquitination and subsequent degradation by the proteasome. SCP1 dephosphorylates REST, thereby protecting it from degradation and maintaining its repressive function.

By covalently binding to and inhibiting SCP1, this compound prevents the dephosphorylation of REST. This leads to an accumulation of phosphorylated REST, which is then targeted for degradation. The resulting decrease in REST levels can alleviate the repression of neuronal genes and inhibit the growth of REST-dependent tumors. This mechanism of action makes this compound a promising candidate for investigation in the context of glioblastoma and other diseases associated with elevated REST activity.

Signaling Pathway

The signaling pathway illustrating the mechanism of action of this compound is depicted below.

Experimental Protocols

This protocol describes a method to assess the inhibitory activity of this compound on SCP1 phosphatase in vitro.

Materials:

-

Recombinant human SCP1 enzyme

-

Phosphorylated peptide substrate (e.g., a synthetic peptide corresponding to the phosphorylated region of REST)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

-

This compound stock solution in DMSO

-

96-well microplate

-

Phosphate detection reagent (e.g., Malachite Green Phosphate Assay Kit)

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add a fixed amount of recombinant SCP1 enzyme to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and pre-incubate for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

-

Initiate the phosphatase reaction by adding the phosphorylated peptide substrate to each well.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 60 minutes).

-

Stop the reaction by adding the Malachite Green reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm) to quantify the amount of free phosphate released.

-

Calculate the percentage of SCP1 inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This protocol outlines the steps to investigate the effect of this compound on REST protein levels in cultured cells.

Materials:

-

Glioblastoma cell line (e.g., U-87 MG)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-REST, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed glioblastoma cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time course (e.g., 24, 48 hours).

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Determine the protein concentration of the cell lysates using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against REST overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

-

Quantify the band intensities to determine the relative levels of REST protein.

Section 2: SCP-1 (N-(4-hydroxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide)

Chemical Structure and Properties

SCP-1 is a derivative of acetaminophen with potential analgesic properties. Its key chemical and physical characteristics are detailed below.

| Property | Value |

| IUPAC Name | N-(4-hydroxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |

| Chemical Formula | C15H12N2O5S |

| Molecular Weight | 332.33 g/mol |

| CAS Number | 182502-68-7 |

| Appearance | Crystalline solid |

| SMILES | C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=C(C=C3)O |

Biological Activity

SCP-1 has been investigated for its analgesic (pain-relieving) properties.[1][2] It is structurally related to acetaminophen (paracetamol) and has been shown to exhibit a similar analgesic profile in preclinical studies.[2] The exact mechanism of action for its analgesic effects is not fully elucidated but is presumed to be similar to that of acetaminophen, which is thought to involve central nervous system pathways. Studies have also compared its hepatic kinetics to acetaminophen, suggesting potential differences in its metabolic profile.[2]

Experimental Protocols

The synthesis of SCP-1 can be achieved following procedures described in the literature.[2] A general synthetic workflow is outlined below.

A detailed protocol would involve the reaction of saccharin with an appropriate α-haloacetylating agent to form an N-acetylsaccharin intermediate. This intermediate is then coupled with 4-aminophenol to yield the final product, SCP-1. Purification is typically achieved through recrystallization.

This in vivo protocol is a standard method for evaluating the analgesic effects of compounds in rodents.

Materials:

-

Male Swiss albino mice

-

SCP-1

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Acetic acid solution (0.6% in saline)

-

Positive control (e.g., Aspirin)

-

Syringes and needles for administration

Procedure:

-

Fast the mice overnight with free access to water.

-

Divide the mice into groups: vehicle control, positive control, and SCP-1 treatment groups (at various doses).

-

Administer SCP-1, vehicle, or the positive control orally or intraperitoneally.

-

After a set pre-treatment time (e.g., 30-60 minutes), inject each mouse intraperitoneally with the acetic acid solution to induce writhing (a characteristic stretching and constriction of the abdomen).

-

Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

-

Count the number of writhes for each mouse over a specific period (e.g., 20 minutes).

-

Calculate the percentage of protection from writhing for each treatment group compared to the vehicle control group using the following formula: % Protection = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] x 100

-

Analyze the data statistically to determine the significance of the analgesic effect.

References

An In-depth Technical Guide to the In Vitro and In Vivo Studies of Scp1 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Scp1-IN-1" was not found in the public scientific literature. This guide focuses on publicly documented inhibitors of Small C-terminal domain phosphatase 1 (Scp1), with a primary emphasis on rabeprazole, a commercially available inhibitor, and other notable research compounds.

Introduction

Small C-terminal domain phosphatase 1 (Scp1), a member of the FCP/SCP family of Ser/Thr protein phosphatases, has emerged as a significant regulator in various cellular processes. It is known to dephosphorylate key substrates, including the C-terminal domain (CTD) of RNA polymerase II at Serine 5, the RE1-silencing transcription factor (REST), and AKT.[1][2] Dysregulation of Scp1 has been implicated in cancer and neurological diseases, making it an attractive target for therapeutic intervention.[1][3] The development of specific Scp1 inhibitors is crucial for elucidating its biological functions and for creating novel therapeutic strategies.[1][4]

This technical guide provides a comprehensive overview of the in vitro and in vivo studies of known Scp1 inhibitors. It summarizes key quantitative data, details common experimental protocols, and visualizes the relevant signaling pathways and experimental workflows.

Quantitative Data of Scp1 Inhibitors

The following tables summarize the quantitative data for several known inhibitors of Scp1.

Table 1: In Vitro Inhibitory Activity of Rabeprazole against Scp1

| Parameter | Substrate | Value (µM) | Assay Type | Reference |

| IC₅₀ | pNPP | 4 ± 0.7 | Colorimetric | [1][2] |

| IC₅₀ | Phospho-CTD peptide | 9 ± 3 | Malachite Green | [1][2] |

| Kᵢ | pNPP | 5 ± 2 | Kinetic Analysis | [2] |

| Kᵢ' | pNPP | 10 ± 2 | Kinetic Analysis | [2] |

| Kᵢ | Phospho-CTD peptide | 5 ± 1 | Kinetic Analysis | [2] |

| Data presented as mean ± standard deviation. |

Table 2: In Vitro Inhibitory Activity of FG-1Adn against FCP/SCP Phosphatases

| Target | IC₅₀ (nM) | Substrate | Assay Type | Reference |

| Scp1 | 96 ± 28 | pNPP | Colorimetric | [1] |

| Scp2 | 161 ± 48 | pNPP | Colorimetric | [1] |

| Scp3 | 230 ± 84 | pNPP | Colorimetric | [1] |

| Fcp1 | No inhibition | pNPP | Colorimetric | [1] |

| Scp1 | 112 ± 17 | pNPP | Colorimetric | [1] |

| Scp1 | 152 ± 26 | Phospho-CTD peptide | Colorimetric | [1] |

| Data presented as mean ± standard deviation. |

Table 3: Binding Affinity of FG-1Adn for Scp1

| Parameter | Value (nM) | Method | Reference |

| K₉ | 48.7 ± 0.09 | BLItz system | [1] |

| Data presented as mean ± standard deviation. |

Table 4: Kinetic Parameters of Covalent Scp1 Inhibitors

| Inhibitor | kᵢₙₐ꜀ₜ (min⁻¹) | Kᵢ (µM) | kᵢₙₐ꜀ₜ/Kᵢ (min⁻¹ M⁻¹) | Substrate | Reference |

| T-65 | 0.010 ± 0.001 | 4.8 ± 0.1 | 2083 | Doubly phosphorylated REST peptide | [5] |

| Data presented as mean ± standard deviation. |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of Scp1 inhibitors. Below are protocols for key experiments cited in the literature.

In Vitro Enzyme Inhibition Assays

These assays are fundamental for determining the potency of Scp1 inhibitors.

-

a) p-Nitrophenyl Phosphate (pNPP) Assay: A common colorimetric assay for phosphatase activity.

-

Reagents: Purified Scp1 enzyme, inhibitor compound of interest, pNPP substrate solution, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Procedure:

-

Pre-incubate Scp1 with varying concentrations of the inhibitor in the assay buffer in a 96-well plate.

-

Initiate the reaction by adding the pNPP substrate.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

-

Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

-

b) Malachite Green Assay: This assay is used to measure the release of inorganic phosphate from a phosphopeptide substrate, which is often more physiologically relevant than pNPP.[2]

-

Reagents: Purified Scp1, inhibitor, phosphopeptide substrate (e.g., a peptide corresponding to the phosphorylated C-terminal domain of RNA Polymerase II or a phosphorylated REST peptide), Malachite Green reagent.[2][5]

-

Procedure:

-

Perform the enzymatic reaction by incubating Scp1, the inhibitor, and the phosphopeptide substrate in an appropriate buffer.

-

Stop the reaction at a specific time point.

-

Add the Malachite Green reagent, which forms a colored complex with free phosphate.

-

Measure the absorbance at around 620 nm.[5]

-

-

Data Analysis: Create a standard curve using known concentrations of phosphate. Determine the amount of phosphate released in each reaction and calculate the IC₅₀ value of the inhibitor.

-

Cell-Based Assays

These assays evaluate the effects of Scp1 inhibitors in a cellular context.

-

a) Western Blotting for Substrate Phosphorylation: This method assesses the intracellular activity of an Scp1 inhibitor by measuring the phosphorylation status of its known substrates.[1]

-

Cell Culture and Treatment: Culture an appropriate cell line (e.g., H1299 lung cancer cells) and treat with the Scp1 inhibitor for a specified time.[1]

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies specific for the phosphorylated form of an Scp1 substrate (e.g., phospho-AKT Ser473 or phospho-RNA Pol II CTD Ser5) and a loading control (e.g., GAPDH).[1]

-

Wash and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Quantify the band intensities to determine the relative change in substrate phosphorylation upon inhibitor treatment.[1]

-

-

b) Cell Viability Assay: This assay determines the effect of an inhibitor on cell proliferation and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.

-

Inhibitor Treatment: Treat the cells with a range of inhibitor concentrations for a set period (e.g., 24, 48, or 72 hours).

-

Viability Measurement: Add a viability reagent (e.g., resazurin or MTT) and incubate.[5]

-

Data Acquisition: Measure the absorbance or fluorescence according to the manufacturer's instructions.

-

Analysis: Normalize the results to untreated control cells and calculate the concentration of inhibitor that causes a 50% reduction in cell viability (GI₅₀ or CC₅₀).

-

Biophysical and Structural Assays

These methods provide insights into the binding mechanism and interaction between the inhibitor and Scp1.

-

a) Differential Scanning Fluorimetry (DSF): This technique measures the thermal stability of a protein and can indicate direct binding of a ligand.[2]

-

Sample Preparation: Mix the purified Scp1 protein with the inhibitor and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.[2]

-

Thermal Denaturation: Use a real-time PCR machine to gradually increase the temperature and monitor the fluorescence.

-

Data Analysis: The melting temperature (Tₘ) is the temperature at which 50% of the protein is unfolded. A shift in Tₘ in the presence of the inhibitor suggests a stabilizing or destabilizing interaction, confirming binding.[2]

-

-

b) X-ray Crystallography: This technique provides a high-resolution 3D structure of the inhibitor bound to Scp1, revealing the precise binding mode.

-

Crystallization: Co-crystallize the Scp1-inhibitor complex or soak crystals of Scp1 with the inhibitor.[2]

-

Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.

-

Structure Determination: Process the diffraction data to determine the electron density map and build the atomic model of the complex. This can reveal key interactions, such as rabeprazole binding to a hydrophobic pocket near the active site of Scp1.[2]

-

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways regulated by Scp1, which are consequently affected by Scp1 inhibitors.

Caption: Signaling pathways regulated by Scp1.

Experimental Workflows

The diagram below outlines a typical workflow for an in vitro enzyme inhibition assay.

Caption: Workflow for an in vitro Scp1 inhibition assay.

Conclusion

The study of Scp1 inhibitors is a rapidly advancing field with significant therapeutic potential. While the specific entity "this compound" remains unidentified in public literature, compounds like rabeprazole, FG-1Adn, and novel covalent inhibitors have provided valuable tools to probe the function of Scp1.[1][2][5] The methodologies and data presented in this guide offer a framework for the continued investigation and development of potent and selective Scp1 inhibitors. Future in vivo studies will be critical to validate the therapeutic efficacy of these compounds in disease models related to cancer and neurodegeneration.

References

- 1. Identification of Inhibitors of the Disease-Associated Protein Phosphatase Scp1 Using Antibody Mimetic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Inactivation of a Human Neuronal Silencing Phosphatase by a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a Specific Inhibitor of Human Scp1 Phosphatase Using the Phosphorylation Mimic Phage Display Method [mdpi.com]

- 4. Identification of Inhibitors of the Disease-Associated Protein Phosphatase Scp1 Using Antibody Mimetic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeted Covalent Inhibition of Small CTD Phosphatase 1 to Promote the Degradation of the REST Transcription Factor in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Toxicity Profile of SCP1 and Skp1 Inhibitors

Disclaimer: Publicly available scientific literature and databases do not contain information on a compound specifically named "Scp1-IN-1." Therefore, this guide provides a detailed overview of the safety and toxicity profiles of known inhibitors targeting the Small C-terminal domain phosphatase 1 (SCP1) and S-phase kinase-associated protein 1 (Skp1). These proteins are relevant in the context of cancer and neurodegenerative diseases and may serve as valuable analogs for researchers in the field.

Introduction to SCP1 and Skp1 as Therapeutic Targets

Small C-terminal domain phosphatase 1 (SCP1) is a member of the FCP/SCP family of phosphatases and plays a crucial role in transcriptional regulation and signal transduction.[1] It is implicated in silencing neuronal genes and has been associated with various cancers, making it a target for therapeutic intervention.[1]

S-phase kinase-associated protein 1 (Skp1) is an essential adaptor protein in the Skp1-Cul1-F-box (SCF) E3 ubiquitin ligase complex. This complex is responsible for the ubiquitination and subsequent degradation of numerous regulatory proteins involved in cell cycle progression and signal transduction.[2] Dysregulation of Skp1 and the SCF complex is a hallmark of many cancers, positioning it as a key target for anti-cancer drug development.[2]

This guide will summarize the available preclinical safety and toxicity data for inhibitors of these two important protein targets.

Safety and Toxicity Profile of SCP1 Inhibitors

The most well-documented inhibitor of SCP1 is rabeprazole, a proton-pump inhibitor that was later identified as a selective lead compound for the Scp/Fcp family of phosphatases.[3]

Quantitative Data for Rabeprazole

| Parameter | Value | Species | Study Type | Reference |

| Ki | 5 ± 1 µM | - | In vitro enzyme inhibition assay | [3] |

| Recommended Adult Oral Starting Dose | 60 mg once daily | Human | Clinical (for hypersecretory conditions) | [4] |

Preclinical and Clinical Safety of Rabeprazole

Rabeprazole has been extensively evaluated in clinical trials for acid-related disorders. Its safety profile is well-characterized:

-

Overall Tolerability : Rabeprazole is generally well-tolerated in both short- and long-term studies.[5]

-

Adverse Events : Most treatment-emergent adverse events are mild to moderate in severity.[5] Common adverse reactions include headache, abdominal pain, and diarrhea.[4]

-

Discontinuation Rate : The overall rate of discontinuation due to adverse events in clinical trials was approximately 3%.[5]

-

Drug Interactions : Rabeprazole is metabolized by the cytochrome P450 system and can interact with drugs whose absorption is dependent on gastric pH, such as ketoconazole and digoxin.[4] It has also been reported to increase INR and prothrombin time in patients receiving warfarin.[6]

-

Off-Target Effects : While rabeprazole targets SCP1, its primary clinical use is as a proton-pump inhibitor (H+/K+ ATPase). This dual targeting is a concern for off-target side effects when considering its use as a specific SCP1 inhibitor.[1]

Signaling Pathway of SCP1

The following diagram illustrates the role of SCP1 in dephosphorylating its substrates, a process that is inhibited by compounds like rabeprazole.

Caption: SCP1 dephosphorylates substrates like REST, affecting neuronal gene expression.

Safety and Toxicity Profile of Skp1 Inhibitors

Several small molecule inhibitors targeting Skp1 have been developed and evaluated in preclinical models.

Quantitative Data for Skp1 Inhibitors

| Compound | Parameter | Value | Species | Study Type | Reference |

| GH501 | Potency | Nanomolar | Human cancer cell lines | In vitro cytotoxicity | [7][8] |

| 6-O-angeloylplenolin (6-OAP) | Effect | Potent anti-lung cancer activity with minimal adverse effect | Murine models | In vivo efficacy and toxicity | [2] |

| Z0933M | KD | ~0.054 µM | - | In vitro binding assay | [9] |

Preclinical Safety of Skp1 Inhibitors

-

GH501 : This novel Skp1 inhibitor has demonstrated excellent in vitro and in vivo safety pharmacology.[7] In animal studies, GH501 monotherapy was effective in inhibiting tumor growth in xenograft models without significant reported toxicity.[8]

-

6-O-angeloylplenolin (6-OAP) : This natural compound showed potent anti-lung cancer activity in two murine models with low adverse effects.[2]

-

General Considerations : The inhibition of the Skp1-Skp2 interaction is a promising therapeutic strategy.[7] However, long-term safety in proliferative tissues needs to be defined for this class of inhibitors.[10]

Signaling Pathway of the Skp1/SCF Complex

The diagram below illustrates the mechanism of Skp1 within the SCF complex and how its inhibition affects downstream signaling.

Caption: Skp1 inhibitors disrupt the SCF complex, leading to substrate accumulation.

Safety and Toxicity Profile of a Separase Inhibitor: Sepin-1

As a relevant example of a targeted therapy with preclinical toxicity data, Sepin-1, an inhibitor of the enzyme separase, is presented here.

Quantitative Toxicity Data for Sepin-1

| Parameter | Value | Species | Study Type | Reference |

| Maximum Tolerated Dose (MTD) | 40 mg/kg | Sprague-Dawley Rats | Single dose study | [11] |

| Maximum Tolerated Dose (MTD) | 20 mg/kg | Sprague-Dawley Rats | 7-day consecutive dosing | [11] |

| Half-maximal Inhibitory Concentration (IC50) | 14.8 µM | - | In vitro enzyme inhibition assay | [11] |

Experimental Protocol for GLP Toxicity Study of Sepin-1

A Good Laboratory Practice (GLP) toxicity study of Sepin-1 was conducted in Sprague-Dawley rats.[11]

-

Study Design : The study consisted of a Main Study and a Recovery Study.

-

Dosing : Sepin-1 was administered via bolus intravenous injection once daily for 28 consecutive days at doses of 0 (control), 5 (low), 10 (medium), and 20 (high) mg/kg.[12]

-

In-life Duration : The Main Study animals were euthanized on Day 29. The Recovery Study animals had a 28-day off-dose recovery period and were euthanized on Day 57.[12]

-

Parameters Monitored :

-

Key Findings :

-

High-dose Sepin-1 was associated with a decrease in red blood cells and hemoglobin, and an increase in reticulocytes and platelets.

-

Clinical chemistry showed an increase in total bilirubin and a decrease in creatine kinase.

-

Histopathology revealed minimal to moderate effects on the bone marrow, spleen, thymus, and lymph nodes, which were dose-dependent and mostly reversible after the recovery period.

-

Experimental Workflow for Preclinical Toxicity Study

The following diagram outlines a typical workflow for a preclinical toxicity study, based on the Sepin-1 example.

Caption: A generalized workflow for a preclinical repeated-dose toxicity study.

Conclusion

While no specific safety and toxicity data for "this compound" are publicly available, the information on inhibitors of SCP1 and Skp1 provides valuable insights for researchers. The SCP1 inhibitor rabeprazole has a well-established safety profile from its clinical use, though its off-target activity is a consideration. Preclinical studies on Skp1 inhibitors like GH501 and 6-OAP suggest a favorable safety profile with minimal adverse effects in animal models. The detailed toxicity study of the separase inhibitor Sepin-1 offers a robust example of the methodologies employed to characterize the safety of targeted therapeutic agents. For any novel inhibitor, a thorough preclinical safety and toxicity evaluation, including dose-ranging studies, hematological and clinical chemistry analysis, and histopathology, is critical for its potential translation to clinical development.

References

- 1. Identification of Inhibitors of the Disease-Associated Protein Phosphatase Scp1 Using Antibody Mimetic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Skp1 in lung cancer: clinical significance and therapeutic efficacy of its small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Inactivation of a Human Neuronal Silencing Phosphatase by a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. The benefit/risk profile of rabeprazole, a new proton-pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Novel Skp1 inhibitor has potent preclinical efficacy against castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A small-molecule Skp1 inhibitor elicits cell death by p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting the Skp2-Cks1 protein-protein interaction: structures, assays, and preclinical inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Data set on Separase Inhibitor-Sepin-1 toxicity on organ weights, hematology and clinical parameters in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Scp1-IN-1 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scp1-IN-1 is a potent and selective covalent inhibitor of Small C-terminal domain phosphatase 1 (SCP1), a key regulator of the RE1-silencing transcription factor (REST).[1] In many cancer types, particularly glioblastoma, high levels of REST protein are associated with tumor growth and maintenance.[1][2] SCP1 acts by dephosphorylating REST, which protects it from proteasomal degradation.[2][3] By inhibiting SCP1, this compound promotes the degradation of REST, leading to a reduction in its transcriptional repressive activity.[1] This makes this compound a valuable tool for studying the biological roles of the SCP1-REST signaling axis and for investigating its potential as a therapeutic target in REST-driven cancers.

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on REST protein levels, cell viability, and target gene expression.

Mechanism of Action

The SCP1-REST signaling pathway plays a critical role in regulating neuronal gene expression and has been implicated in cancer. In its active, dephosphorylated state, REST represses the transcription of numerous target genes. The stability of REST is regulated by a phosphorylation-dephosphorylation cycle. Phosphorylation of REST marks it for ubiquitination by the SCFβ-TRCP E3 ubiquitin ligase complex and subsequent degradation by the proteasome.[4] SCP1 counteracts this process by dephosphorylating REST, thereby stabilizing the protein and maintaining its repressive function.[2][3]

This compound covalently binds to and inhibits SCP1. This inhibition prevents the dephosphorylation of REST, leading to its accumulation in a phosphorylated state. Phosphorylated REST is then recognized and targeted for degradation by the cellular ubiquitin-proteasome system. The resulting decrease in REST protein levels alleviates the repression of its target genes.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and related inhibitors. Researchers should note that the potency of this compound can vary between different cell lines and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for a specific cell line and assay.

| Compound | Cell Line | Assay | Parameter | Value | Reference |

| This compound (T-62 series) | HEK293 | REST Protein Reduction | EC50 | ~1.5 µM | |

| T-65 (related inhibitor) | HEK293 | REST Protein Reduction | Time to >50% reduction | ~24 hours (at 10 µM) |

Experimental Protocols

General Guidelines for Handling this compound

-

Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in DMSO to create a stock solution of 10 mM.[1]

-

Storage: Store the solid compound at -20°C for long-term storage. The DMSO stock solution should be stored at -80°C and is stable for up to 6 months. Avoid repeated freeze-thaw cycles.[1]

-

Working Solutions: Prepare fresh dilutions of this compound in cell culture medium from the stock solution for each experiment. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Protocol 1: Analysis of REST Protein Degradation by Western Blot

This protocol describes how to assess the effect of this compound on REST protein levels in cultured cells.

Materials:

-

Cell line of interest (e.g., U87 MG, HEK293)

-